1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one

Description

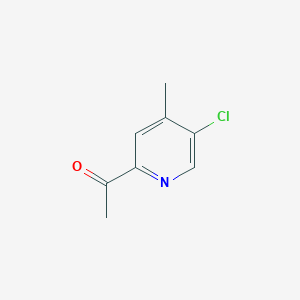

1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-(5-chloro-4-methylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3 |

InChI Key |

WDSYAMVNTIPSRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one typically involves the chlorination of 4-methylpyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acetylation is carried out using acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

1-(5-Methylpyridin-2-YL)ethan-1-one: Similar structure but lacks the chlorine atom.

1-(5-Amino-2-chloropyridin-4-yl)ethanone: Contains an amino group instead of a methyl group.

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Contains additional functional groups and a different substitution pattern.

Uniqueness

1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications.

Biological Activity

1-(5-Chloro-4-methylpyridin-2-YL)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chloro and methyl group, which is known to influence its biological activity. The molecular structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyridine moieties. The presence of halogen substituents, such as chlorine, has been correlated with enhanced antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 31.250 μM |

| Pseudomonas aeruginosa | 62.500 μM |

The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 15.625 μM, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 62.500 μM |

| Aspergillus niger | 31.250 μM |

The compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, suggesting its utility in treating fungal infections .

The mechanism underlying the biological activity of this compound is thought to involve the inhibition of key metabolic pathways in bacteria and fungi. The presence of the chlorinated pyridine structure may interfere with protein synthesis or disrupt cell membrane integrity, leading to cell death .

Case Studies

A recent case study investigated the effects of this compound in vivo using rodent models. The study focused on its potential to enhance glucose-dependent insulin release, positioning it as a candidate for diabetes treatment. The results indicated that administration led to improved glycemic control and increased levels of GLP-1, a hormone that plays a crucial role in glucose metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.